molecular formula C20H26NO4+ B1262561 Laudanine(1+)

Laudanine(1+)

Cat. No.: B1262561
M. Wt: 344.4 g/mol
InChI Key: MPYHGNAJOKCMAQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Laudanine(1+) is a quaternary ammonium cation derived from the benzylisoquinoline alkaloid family. Its molecular formula is C₁₇H₂₅NO₄⁺, and it is structurally characterized by a benzyltetrahydroisoquinoline backbone with methoxy and hydroxyl substituents. Laudanine(1+) is closely related to other opium alkaloids, such as morphine and codeine, but differs in its oxidation state and substitution pattern . Its pharmacological and chemical properties have been studied in the context of its structural analogs, particularly laudanosine and tetrahydropapaverine, which share the same core skeleton but vary in functional groups and stereochemistry.

Properties

Molecular Formula

C20H26NO4+

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenol

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1

InChI Key

MPYHGNAJOKCMAQ-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Laudanine(1+) is part of a broader class of benzylisoquinoline alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Laudanine(1+) vs. Laudanosine

  • Structural Differences: Laudanosine (C₂₁H₂₇NO₄) is the N-methylated derivative of laudanine(1+), where a methyl group replaces the hydroxyl group at the nitrogen atom. This methylation significantly alters its polarity and bioavailability .
  • Pharmacological Activity: Laudanine(1+) exhibits mild stimulatory effects on the central nervous system, whereas laudanosine is a known convulsant at high doses due to its ability to cross the blood-brain barrier more efficiently .
  • Spectroscopic Data: UV-Vis spectra of both compounds show strong absorption at 280 nm, but laudanosine exhibits an additional peak at 320 nm due to its extended conjugation from methylation. IR spectra further confirm the presence of N–H stretching in laudanine(1+) (3350 cm⁻¹) versus C–N stretching in laudanosine (1250 cm⁻¹) .

Laudanine(1+) vs. Tetrahydropapaverine

  • Core Structure: Both compounds share the benzyltetrahydroisoquinoline skeleton. However, tetrahydropapaverine lacks the hydroxyl group at the C-3 position present in laudanine(1+), resulting in reduced hydrogen-bonding capacity .
  • Biological Interactions : Tetrahydropapaverine shows stronger affinity for μ-opioid receptors compared to laudanine(1+), which has negligible opioid activity. This difference is attributed to steric hindrance caused by the hydroxyl group in laudanine(1+) .

Laudanine(1+) vs. Corydaline

  • Functional Groups: Corydaline (C₂₂H₂₇NO₄) contains an additional methylenedioxy group, enhancing its lipophilicity and metabolic stability compared to laudanine(1+).
  • Analytical Differentiation : Mass spectrometry (MS) data for corydaline shows a molecular ion peak at m/z 369.4, whereas laudanine(1+) exhibits a peak at m/z 308.3 due to differences in methylation and oxygenation .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Functional Groups UV-Vis λ_max (nm) IR Stretching (cm⁻¹)
Laudanine(1+) C₁₇H₂₅NO₄⁺ –OH, –OCH₃ 280 3350 (N–H)
Laudanosine C₂₁H₂₇NO₄ –OCH₃, –NCH₃ 280, 320 1250 (C–N)
Tetrahydropapaverine C₂₀H₂₃NO₄ –OCH₃ 275 1280 (C–O)
Corydaline C₂₂H₂₇NO₄ –OCH₂O– 290 1100 (O–CH₂–O)

Table 2: Pharmacological Properties

Compound Opioid Receptor Affinity (Ki, nM) Blood-Brain Barrier Penetration Toxicity Profile
Laudanine(1+) >1000 Low Non-convulsant
Laudanosine >1000 High Convulsant
Tetrahydropapaverine 150 Moderate Low
Corydaline N/A High Cardiotoxic

Research Findings and Analytical Challenges

  • Spectroscopic Overlaps : Laudanine(1+) and its analogs often produce overlapping signals in NMR and MS, necessitating hyphenated techniques like LC-MS/MS for unambiguous identification .
  • Synthetic Modifications: Methylation or demethylation of laudanine(1+) alters its pharmacological profile, as seen in its conversion to laudanosine, which introduces neurotoxic effects .
  • Gaps in Knowledge: The metabolic pathways of laudanine(1+) in humans remain poorly characterized compared to morphine or codeine, highlighting a need for isotopic tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laudanine(1+)
Reactant of Route 2
Laudanine(1+)

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